
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an ethaneperoxoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by the addition of hydrogen peroxide to form the ethaneperoxoate group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The ethaneperoxoate group can be oxidized to form various oxidized derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the ethaneperoxoate group.
Reduction: Amine derivatives from the reduction of the cyano group.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate involves its interaction with specific molecular targets and pathways. The ethaneperoxoate group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to various biological effects. The cyano group can also interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)ethanone: Shares the chlorophenyl group but lacks the cyano and ethaneperoxoate groups.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Contains a similar chlorophenyl group but has different substituents.
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Contains the chlorophenyl group but is part of a different chemical class.
Propiedades
Número CAS |
58422-80-3 |
|---|---|
Fórmula molecular |
C11H10ClNO3 |
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)-1-cyanoethyl] ethaneperoxoate |
InChI |
InChI=1S/C11H10ClNO3/c1-8(14)15-16-11(2,7-13)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
Clave InChI |
NARGGKXVLBHLSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OOC(C)(C#N)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
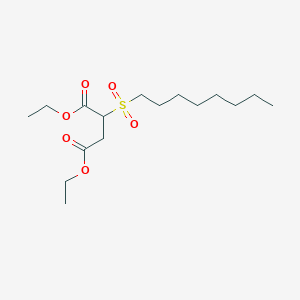

![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
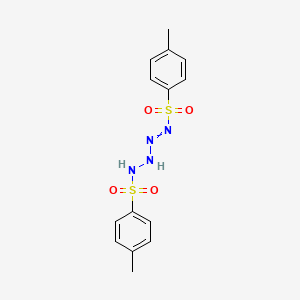
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
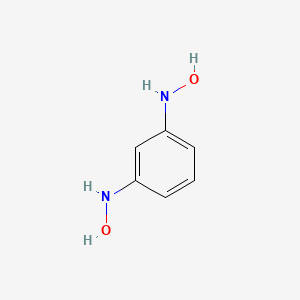
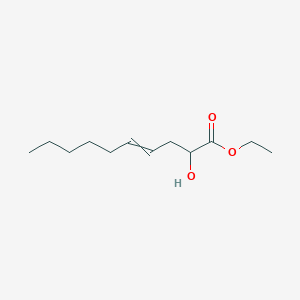
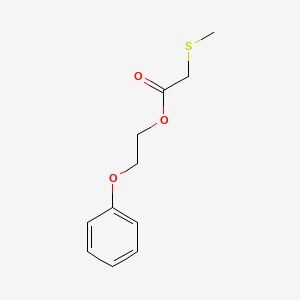
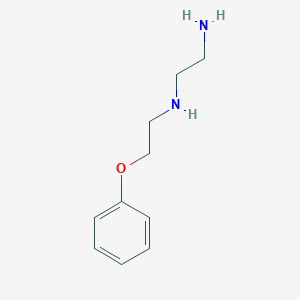
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
